molecular formula C22H21ClN2O5S B2876464 methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251580-31-0

methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No. B2876464
CAS RN: 1251580-31-0
M. Wt: 460.93
InChI Key: YONUEBRLRGUBFQ-UHFFFAOYSA-N
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Description

The compound is a benzothiazine derivative, which is a type of organic compound that contains a benzene ring fused to a thiazine ring. Benzothiazines and their derivatives are known to have various biological activities .


Molecular Structure Analysis

The compound contains a benzothiazine ring, which is a seven-membered ring containing a sulfur atom, a nitrogen atom, and a double oxygen bond. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

This compound can be used as an intermediate in the synthesis of derivatives that exhibit antimicrobial activity . Such derivatives have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to combat multidrug-resistant bacteria makes this application particularly valuable in the medical field.

Antitumor Activity

The structural fragment present in this compound is similar to those found in naturally occurring nucleosides, such as Formycin A and B, which have significant antitumor activity . This suggests potential use in the development of new cancer therapies.

Antiviral Activity

Derivatives of this compound may also be explored for their antiviral properties . The presence of the piperidine moiety and the benzothiazin ring could be modified to enhance the compound’s efficacy against viral infections .

Analgesic Properties

The compound’s framework is conducive to creating derivatives with analgesic properties . This could lead to the development of new pain-relief medications, especially for chronic pain management .

Treatment of Erectile Dysfunction

The chemical structure related to this compound has been associated with substances that treat male erectile dysfunction . Research into this application could provide a basis for new treatments in urology .

Gout Prevention

Compounds with a similar structure have been used in the prevention of gout, a form of inflammatory arthritis. Derivatives of this compound could be synthesized to create new preventive treatments for this condition .

properties

IUPAC Name

methyl 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-30-22(27)15-5-8-17(9-6-15)25-14-20(21(26)24-11-3-2-4-12-24)31(28,29)19-10-7-16(23)13-18(19)25/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONUEBRLRGUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

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